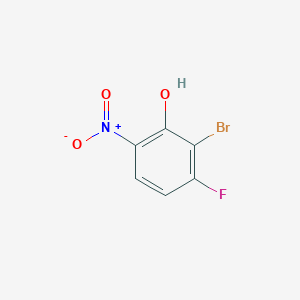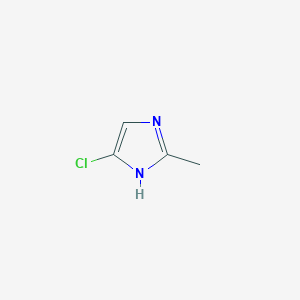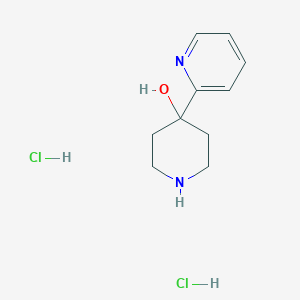
2-Bromo-3-fluoro-6-nitrophenol
Vue d'ensemble
Description
The compound 2-Bromo-3-fluoro-6-nitrophenol is a halogenated nitrophenol, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with bromo, fluoro, and nitro substituents on a phenol backbone have been studied extensively. These studies offer insights into the structural, spectroscopic, and electronic properties of such compounds, which can be extrapolated to understand 2-Bromo-3-fluoro-6-nitrophenol.
Synthesis Analysis
The synthesis of halogenated nitrophenols typically involves electrophilic substitution reactions, as seen in the synthesis of 2,4,6-Bromo-4'-nitro ether, where bromine and phenol are the main raw materials . Similarly, the synthesis of 2-Bromo-4-nitrophenol from 2-methoxy-5-nitroaniline via diazotization and the Sandmeyer reaction indicates the use of halogenation and nitration steps that are likely relevant to the synthesis of 2-Bromo-3-fluoro-6-nitrophenol .
Molecular Structure Analysis
X-ray diffraction methods have been employed to determine the crystal structures of related compounds, providing detailed information on molecular geometry . The molecular structure of halogenated nitrophenols is influenced by the presence of electron-withdrawing groups, such as nitro and halogen atoms, which can affect the electron density distribution within the molecule.
Chemical Reactions Analysis
The reactivity of halogenated nitrophenols is characterized by their ability to undergo further chemical transformations. For instance, nitration reactions of bromophenols can lead to nitro-debromination products . The presence of halogen atoms also allows for nucleophilic substitution reactions, as demonstrated in the synthesis of 2-Bromo-4-nitrophenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrophenols are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds . Computational methods, including density functional theory (DFT), provide insights into vibrational frequencies, electronic properties, and molecular electrostatic potential . The polarizability and hyperpolarizability properties of these molecules are also of interest due to their potential applications in nonlinear optics .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-3-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUSAMCYDUMVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547868 | |
| Record name | 2-Bromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-6-nitrophenol | |
CAS RN |
103979-08-4 | |
| Record name | 2-Bromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-fluoro-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)






![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)



